molecular formula C14H28O6 B055135 3,6,9,12-Tetraoxaoctadecanoicacid CAS No. 117591-36-3

3,6,9,12-Tetraoxaoctadecanoicacid

Cat. No.: B055135
CAS No.: 117591-36-3
M. Wt: 292.37 g/mol
InChI Key: CZCCHIDOMPOGLB-UHFFFAOYSA-N
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Description

3,6,9,12-Tetraoxaoctadecanoic acid is a polyether carboxylic acid with an 18-carbon backbone containing four ether oxygen atoms at positions 3, 6, 9, and 12, terminating in a carboxylic acid group. Its sodium salt (CAS: 126646-16-0) is listed on Canada’s Non-domestic Substances List (NDSL), requiring regulatory notification for manufacture or import under the New Substances Notification Regulations .

Properties

CAS No.

117591-36-3

Molecular Formula

C14H28O6

Molecular Weight

292.37 g/mol

IUPAC Name

2-[2-[2-(2-hexoxyethoxy)ethoxy]ethoxy]acetic acid

InChI

InChI=1S/C14H28O6/c1-2-3-4-5-6-17-7-8-18-9-10-19-11-12-20-13-14(15)16/h2-13H2,1H3,(H,15,16)

InChI Key

CZCCHIDOMPOGLB-UHFFFAOYSA-N

SMILES

CCCCCCOCCOCCOCCOCC(=O)O

Canonical SMILES

CCCCCCOCCOCCOCCOCC(=O)O

Other CAS No.

117591-36-3

Synonyms

HEXETH-4 CARBOXYLIC ACID

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Ether and Glycol Chains

(a) 14-O-(β-D-Glucopyranosyl)-3,6,9,12-Tetraoxatetradecanoic Acid (Compound 9)
  • Structure: A 14-carbon backbone with four ether oxygens and a β-D-glucopyranosyl group at position 13.
  • Properties :
    • Molecular formula: C₁₆H₃₀O₁₂.
    • NMR Data: δ 68.6–76.8 ppm (ether OCH₂), 175.2 ppm (carbonyl C) .
    • Mass deviation: +4.0 mmu (M + Na).
  • Applications : Used in glycoconjugate synthesis via coupling reagents like TSTU .
(b) 3,6,9,12-Tetraoxatetradecane-1,14-diamine
  • Structure : A 14-carbon chain with four ether oxygens and terminal amine groups.
  • Properties :
    • Higher basicity and coordination capacity compared to carboxylic acid derivatives.
    • Reactivity: Forms salts with acetic acid (e.g., CAS: 2251-50-5) .
  • Applications: Potential use in polymer crosslinking or metal chelation .
(c) 6,9,12,15-Tetraoxa-2,3-dithiaoctadecan-18-oic Acid
  • Structure : Incorporates two sulfur atoms (dithia groups) alongside ether oxygens.
  • Properties :
    • Enhanced redox reactivity due to sulfur moieties.
    • Molecular formula: C₁₄H₂₆O₆S₂ .
  • Applications : Specialized roles in thiol-mediated drug delivery systems .

Functional Group Variations

(a) Carboxylic Acid Esters
  • Example: 3,6,9,12-Tetraoxatetradecanoic acid, 5-oxo-, 2-(2-ethoxyethoxy)ethyl ester (CAS: 61286-32-6). Structure: Esterified carboxylic acid with ethoxyethoxy side chains. Properties: Increased lipophilicity for surfactant or emulsion applications .
(b) Azapentadecanedioic Acid Derivatives
  • Example : 3,6,9,12-Tetraoxa-2-azapentadecanedioic acid, 1,15-bis(tert-butyl) ester (CAS: 1807512-44-2).
    • Structure : Nitrogen substitution in the ether chain with tert-butyl ester termini.
    • Properties : Steric hindrance from tert-butyl groups reduces hydrolysis rates .

Physical and Chemical Properties

Property 3,6,9,12-Tetraoxaoctadecanoic Acid 14-O-Glucosyl Tetraoxatetradecanoic Acid Tetraoxatetradecane-1,14-diamine
Molecular Weight ~418 g/mol (C₁₆H₃₀O₁₂) 413 g/mol (C₁₆H₃₀O₁₂) 292 g/mol (C₁₄H₃₂N₂O₄)
Solubility Polar solvents (methanol, water) Water (due to glycosyl group) Organic solvents (e.g., DCM)
Thermal Stability Stable to 150°C Decomposes above 200°C Hygroscopic; decomposes at 180°C

Key Research Findings

  • Synthetic Efficiency : Glycol-containing analogs (e.g., Compound 9) achieve >80% yield in glycoconjugate coupling reactions using TSTU .
  • Regulatory Challenges: Sodium salts of tetraoxaoctadecanoic acid face stricter notification requirements compared to ester derivatives .
  • Biological Compatibility : Glycosylated derivatives exhibit low cytotoxicity, making them suitable for drug delivery .

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